Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions. The resulting intermediate is then reacted with 2-methoxyethylamine and ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can be compared with other pyrimido[1,2-a][1,3]benzimidazole derivatives:
Ethyl 4-(3-chlorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(3-bromophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity.
Properties
Molecular Formula |
C22H22FN3O4 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H22FN3O4/c1-3-30-21(28)18-19(14-7-6-8-15(23)13-14)26-17-10-5-4-9-16(17)24-22(26)25(20(18)27)11-12-29-2/h4-10,13,18-19H,3,11-12H2,1-2H3 |
InChI Key |
RWDQIOQQGMBIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCOC)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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